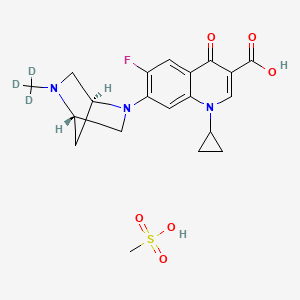

Danofloxacin-d3 Mesylate

Description

Rationale for Deuteration in Pharmaceutical Research: Overcoming Limitations of Unlabeled Analogs

The substitution of hydrogen with its stable isotope, deuterium (B1214612), is a strategic approach in medicinal chemistry known as deuteration. informaticsjournals.co.inwikipedia.org This seemingly minor structural modification—the addition of a neutron—can have a profound impact on a drug's metabolic profile. nih.govresearchgate.net The rationale for deuteration stems from a phenomenon known as the kinetic isotope effect (KIE). portico.org

The bond between carbon and deuterium (C-D) is significantly stronger—approximately 6 to 10 times more stable—than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.indovepress.com Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. nih.gov Due to the higher energy required to break the C-D bond, these metabolic reactions proceed at a slower rate for a deuterated compound. dovepress.comclearsynthdiscovery.com This slowing of metabolism can lead to several desirable outcomes:

Reduced Formation of Toxic Metabolites: In some cases, a drug's toxicity is caused not by the parent compound but by a reactive or toxic metabolite. Deuteration can alter the metabolic pathway, a process sometimes called "metabolic shunting," to favor safer clearance routes or reduce the formation of the undesirable metabolite. researchgate.netresearchgate.netnih.gov

Stabilization of Chiral Centers: For chiral drugs that can interconvert between their R- and S-enantiomers (a process called epimerization), placing a deuterium atom at the chiral center can slow this conversion, helping to stabilize the desired, more active, or safer form of the drug. musechem.com

The first deuterated drug approved by the U.S. FDA in 2017 was deutetrabenazine, an analog of tetrabenazine. nih.govselvita.com By deuterating the methoxy (B1213986) groups, which are sites of rapid metabolism, the resulting drug demonstrated a longer half-life and more consistent plasma concentrations, allowing for less frequent dosing. scirp.orgselvita.com This seminal example validated the "deuterium switch" approach and spurred further research into developing novel deuterated compounds. nih.gov

| Feature | Unlabeled Analog (C-H Bond) | Deuterated Analog (C-D Bond) | Consequence of Deuteration |

| Bond Strength | Weaker | Stronger (6-10x more stable) informaticsjournals.co.in | Higher energy required to break the bond. dovepress.com |

| Rate of Metabolism | Faster (at sites of C-H cleavage) | Slower clearsynthdiscovery.com | Kinetic Isotope Effect (KIE) portico.org |

| Plasma Half-Life | Shorter | Longer bioscientia.de | Potentially less frequent dosing. clearsynthdiscovery.com |

| Metabolic Pathway | Standard pathway | Can be altered ("metabolic shunting") | May reduce formation of toxic metabolites. nih.gov |

Overview of Danofloxacin-d3 Mesylate within the Context of Deuterated Fluoroquinolones for Academic Investigations

This compound is the deuterium-labeled form of Danofloxacin (B54342) Mesylate, a synthetic fluoroquinolone compound used in research. scbt.commedchemexpress.com Danofloxacin itself is a broad-spectrum antibacterial agent that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. toku-e.com

In academic and pharmaceutical research, this compound serves a highly specific and crucial purpose, primarily as an internal standard for bioanalytical studies. scbt.comscbt.com Research has shown that a primary metabolic pathway for danofloxacin is N-demethylation, which converts it to its major metabolite, N-desmethyldanofloxacin. nih.govfao.org The "-d3" designation in this compound indicates that the three hydrogen atoms on the N-methyl group have been replaced with deuterium.

This specific placement of deuterium atoms is intentional. It serves two main functions in a research context:

As a Stable Isotope Labeled (SIL) Internal Standard: When researchers need to accurately quantify the amount of danofloxacin in a biological sample (e.g., plasma or tissue), they add a known amount of this compound to the sample before processing. hubspotusercontent10.net Because its chemical and physical properties are nearly identical to unlabeled danofloxacin, it behaves the same way during extraction and chromatographic separation. nih.gov However, its molecular weight is 3 units higher, allowing a mass spectrometer to easily distinguish it from the unlabeled drug. This allows for precise correction of any analytical variability, ensuring the accuracy of the final measurement. nih.govbiopharmaservices.com

In Mechanistic Metabolism Studies: By using the d3-labeled compound, researchers can study the kinetic isotope effect on the N-demethylation pathway. Comparing the rate of metabolism of danofloxacin to Danofloxacin-d3 can provide valuable information about the enzymes involved and the importance of this specific metabolic route. The stronger C-D bonds on the methyl group would be expected to slow the rate of N-demethylation.

Therefore, this compound is not intended as a therapeutic agent itself but is an indispensable analytical tool for conducting high-quality pharmacokinetic and metabolic research on the parent compound, danofloxacin. scbt.combiosynth.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-MIJXDKMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of Danofloxacin D3 Mesylate

Strategies for Deuterium (B1214612) Incorporation into Fluoroquinolone Structures

The synthesis of deuterated organic molecules can be achieved through several established methods, primarily involving either direct hydrogen-deuterium exchange reactions or the use of deuterated precursors in a multi-step synthesis. symeres.com The choice of method often depends on the desired position of the deuterium label, the complexity of the target molecule, and the required isotopic purity.

Acid-Catalyzed Deuteration Approaches

Acid-catalyzed hydrogen-deuterium exchange is a common technique for incorporating deuterium into organic molecules. mdpi.com This method relies on the use of a deuterated acid and a deuterium source, such as deuterium oxide (D₂O), to facilitate the exchange of protons (¹H) for deuterons (²H or D) at specific positions in the molecule. mdpi.comrsc.org For quinolone structures, this approach can be particularly effective for deuterating positions activated by adjacent functional groups. nih.gov For instance, the methyl group at the 2-position of a quinoline (B57606) ring has been shown to readily undergo acid-catalyzed deuteration. nih.gov The reaction mechanism often involves the formation of a dearomatized enamine intermediate, which facilitates the exchange. rsc.org

Deuterium Exchange Reactions in Complex Organic Molecules

Deuterium exchange reactions are a powerful tool for the late-stage introduction of deuterium into complex molecules like fluoroquinolones. acs.org These reactions can be catalyzed by various metals, such as palladium, platinum, or rhodium, often supported on carbon. researchgate.netnih.govgoogle.com The process typically involves heating the substrate in the presence of a deuterium source, like D₂O, and the catalyst. researchgate.net Microwave-assisted methods have also been employed to accelerate these exchange reactions. researchgate.netnih.gov The regioselectivity of the exchange can sometimes be challenging to control, but this method offers a direct route to deuterated compounds without the need for a complete de novo synthesis. acs.org For example, deuterium labeling of heterocyclic compounds has been achieved with high efficiency using a Pd/C catalyst in D₂O. researchgate.net

Utilization of Deuterium-Containing Precursors in Multi-Step Synthesis

An alternative and often more precise strategy for producing deuterated compounds is to incorporate the deuterium label at an early stage of the synthesis by using a deuterated starting material or reagent. beilstein-journals.org This approach allows for the specific placement of deuterium atoms within the final molecule. For the synthesis of Danofloxacin-d3 Mesylate, a key intermediate would be a deuterated version of a component used in the assembly of the final molecule. clearsynth.com For instance, the synthesis of Danofloxacin (B54342) involves the condensation of key fragments. acs.orgmdpi.com By using a deuterated precursor, such as a trideuteriomethyl-containing reagent, the deuterium atoms can be introduced at the desired 5-methyl position of the 2,5-diazabicyclo[2.2.1]heptan-2-yl moiety. clearsynth.com This method provides excellent control over the location and number of deuterium atoms incorporated.

Spectroscopic and Spectrometric Characterization of Isotopic Enrichment

Following the synthesis of a deuterated compound, it is crucial to verify the successful incorporation of deuterium and to determine the isotopic purity and enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary analytical techniques used for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the chemical structure of molecules and can be used to ascertain the location and extent of deuterium incorporation. neofroxx.com In ¹H NMR spectroscopy, the disappearance or reduction in the intensity of a proton signal at a specific chemical shift indicates that hydrogen has been replaced by deuterium at that position. nih.govnih.gov For this compound, the ¹H NMR spectrum would show a significant reduction or absence of the signal corresponding to the methyl protons on the diazabicycloheptane ring system. clearsynth.com While ¹H NMR is excellent for determining the site of deuteration, ²H NMR can also be used to directly observe the deuterium signal, providing a direct measure of the drug concentration in certain applications. nih.gov

Table 1: Representative NMR Data for Deuteration Analysis

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Reduction or disappearance of proton signal | Successful H/D exchange at the corresponding position nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular weight of a compound with high accuracy and for determining its isotopic distribution. spectroscopyonline.comrsc.org For this compound, HRMS would be used to confirm the expected increase in molecular weight due to the incorporation of three deuterium atoms. schd-shimadzu.comlgcstandards.com The high resolution of the instrument allows for the separation of ions with very similar mass-to-charge ratios, enabling the precise determination of the isotopic enrichment. thermofisher.comeuropa.eu By analyzing the isotopic pattern of the molecular ion, the relative abundance of the d0 (unlabeled), d1, d2, and d3 species can be quantified, thus providing a measure of the isotopic purity of the synthesized compound. rsc.org A minimum isotopic enrichment of 98% for the ²H isotope is often a target for such labeled compounds. schd-shimadzu.com

Table 2: Key Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₉H₁₇D₃FN₃O₃ · CH₄O₃S | lgcstandards.com |

| Molecular Weight | 360.40 (unlabeled base) | schd-shimadzu.com |

| CAS Number | 1217860-94-0 | clearsynth.comlgcstandards.com |

| Unlabeled CAS | 119478-55-6 | lgcstandards.com |

| Isotopic Enrichment | >98% ²H | schd-shimadzu.com |

| Purity (HPLC) | >95% | lgcstandards.com |

Bioanalytical Method Development Employing Danofloxacin D3 Mesylate As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis, particularly for methods employing mass spectrometry. scispace.comcrimsonpublishers.comnih.gov These standards are synthetic versions of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.commusechem.com The fundamental principle behind their use is that a SIL internal standard is chemically and physically almost identical to the analyte of interest. wuxiapptec.combioanalysis-zone.com This near-identical behavior allows it to effectively mirror the analyte through every stage of the analytical process, including extraction, sample cleanup, chromatography, and detection. lgcstandards.com By adding a known quantity of the SIL internal standard to a sample at the beginning of the workflow, it can compensate for variations and losses that may occur, thereby improving the accuracy and precision of the analytical measurement. numberanalytics.combiopharmaservices.com

Enhancement of Precision and Accuracy in Bioanalytical Assays

The use of SIL internal standards significantly enhances the precision and accuracy of bioanalytical assays. musechem.comnumberanalytics.comnumberanalytics.com Precision, which refers to the reproducibility of measurements, is improved because the internal standard corrects for random variations that can occur during the analytical process. numberanalytics.combiopharmaservices.com This includes inconsistencies in sample preparation, extraction recovery, and injection volume. biopharmaservices.com

Accuracy, or the closeness of a measured value to the true value, is enhanced because the SIL internal standard compensates for systematic errors. scispace.comnumberanalytics.com For instance, incomplete extraction of the analyte from the biological matrix will be mirrored by a similarly incomplete extraction of the SIL internal standard. lgcstandards.com By calculating the ratio of the analyte response to the internal standard response, these losses are effectively normalized, leading to a more accurate determination of the analyte's concentration. researchgate.net Studies have demonstrated that assays using SIL internal standards exhibit improved performance and reliability compared to those using structural analogues. scispace.comcrimsonpublishers.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is crucial for the accurate quantification of drugs like danofloxacin (B54342) in biological matrices. wuxiapptec.comjfda-online.com LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for bioanalytical applications. jfda-online.comnih.gov The process involves optimizing several key parameters to ensure the method is fit for its intended purpose.

Chromatographic Separation Optimization for Danofloxacin and its Deuterated Analog

The primary goal of chromatographic separation in an LC-MS/MS method is to separate the analyte of interest from other components in the sample that could interfere with its detection. nih.govresearchgate.net For the analysis of danofloxacin and its deuterated analog, Danofloxacin-d3 Mesylate, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. scielo.brnih.gov

Optimization of the chromatographic conditions involves testing different mobile phases, columns, and gradient elution profiles. scielo.brnih.gov For danofloxacin, mobile phases often consist of a mixture of an aqueous component, frequently containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. jfda-online.comscielo.br The choice of column, typically a C18 or a phenyl-hexyl column, also plays a critical role in achieving the desired separation. jfda-online.comfood.gov.uk

It is crucial that the chromatographic peaks for danofloxacin and this compound are sharp and well-resolved from matrix interferences. nih.gov While ideal, co-elution of the analyte and its SIL internal standard is not always achieved due to the "isotope effect," where the deuterium-labeled compound may have a slightly different retention time. nih.govwaters.com However, as long as they elute in a region free from significant matrix effects, reliable quantification can still be achieved. waters.com

Table 1: Example Chromatographic Conditions for Danofloxacin Analysis

| Parameter | Condition |

| Column | Supelco Ascentis® C18 (150 x 4.6 mm, 5 µm) scielo.br |

| Mobile Phase | 0.1% Formic acid in water and acetonitrile (85:15, v/v) scielo.br |

| Flow Rate | 0.5 mL/min scielo.br |

| Column Temperature | 30 °C scielo.br |

| Injection Volume | 2.0 µL scielo.br |

Mass Spectrometry Parameter Optimization (MRM Transitions, Ionization Modes)

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection. Optimization of the mass spectrometry parameters is essential for achieving high sensitivity and selectivity. nih.govresearchgate.net

For the analysis of danofloxacin, positive ion electrospray ionization (ESI) is a commonly used ionization mode. nih.govscielo.br The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. jfda-online.commdpi.com To optimize MRM transitions, a standard solution of the analyte is infused directly into the mass spectrometer, and the instrument parameters are tuned to find the transitions that yield the most intense and stable signal. mdpi.comdvs.gov.my Typically, two MRM transitions are monitored for each compound—one for quantification and one for confirmation. mdpi.comdvs.gov.my

Key parameters that are optimized include the cone voltage and collision energy for each MRM transition, as well as source parameters like desolvation temperature and gas flows. nih.govdvs.gov.my

Table 2: Example MRM Transitions for Danofloxacin

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Danofloxacin | 358.1 | 340.1 | Value to be optimized |

| Danofloxacin | 358.1 | 299.1 | Value to be optimized |

| Danofloxacin-d3 | 361.1 | 343.1 | Value to be optimized |

| Danofloxacin-d3 | 361.1 | 302.1 | Value to be optimized |

Note: The specific m/z values and collision energies would be determined empirically during method development.

Sample Preparation Techniques for Biological Matrices

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. scielo.brorientjchem.org Several techniques can be employed for the extraction of danofloxacin from biological samples.

Commonly used methods include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. researchgate.netorientjchem.org For danofloxacin, solvents like trichloromethane have been used. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to retain the analyte while allowing interfering compounds to pass through. researchgate.netscielo.br The analyte is then eluted with a small volume of solvent. C18 and Oasis HLB cartridges are often used for quinolone analysis. nih.gov

Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile is added to the sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.

The choice of sample preparation technique depends on the nature of the biological matrix, the required sensitivity, and the throughput needed for the assay. nih.govorientjchem.org Regardless of the method chosen, it is essential that the extraction recovery is consistent and reproducible for both the analyte and the internal standard. biopharmaservices.com

Method Validation Parameters for Deuterated Internal Standard Assays

The validation of a bioanalytical method is crucial to demonstrate its suitability for its intended purpose, ensuring the reliability and acceptability of analytical results. europa.eurrml.ro When employing a deuterated internal standard (IS) such as this compound, specific validation parameters are assessed to confirm the method's performance. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice in liquid chromatography-mass spectrometry (LC-MS) bioanalysis because it shares nearly identical chemical and physical properties with the analyte, allowing it to effectively track the analyte's behavior throughout sample preparation and analysis. wuxiapptec.combioanalysis-zone.com The validation process for assays using deuterated standards like this compound rigorously evaluates selectivity, specificity, linearity, matrix effects, recovery, and stability. europa.eujyoungpharm.org

Selectivity and Specificity Considerations

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov For methods utilizing this compound, specificity is demonstrated by analyzing blank biological matrix samples from multiple sources to check for interferences at the retention time of both the analyte (Danofloxacin) and the internal standard. rrml.rojyoungpharm.org

According to regulatory guidelines, the response of any interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the response of the lower limit of quantification (LLOQ) standard. rrml.ro Similarly, the interference at the retention time of the internal standard, this compound, should not exceed 5% of its response in the processed samples. rrml.robioanalysis-zone.com Using a SIL-IS is advantageous as it co-elutes with the analyte, helping to normalize and correct for potential interferences or matrix effects that can suppress or enhance the ion signal in LC-MS/MS analysis. kcasbio.com However, it is critical to verify the purity of the deuterated internal standard, as impurities or the presence of the unlabeled analyte can compromise the assay's accuracy. wuxiapptec.comnih.gov The mass difference between the analyte and the SIL-IS, ideally 4-5 Da, is also a key consideration to minimize mass spectrometric cross-talk. wuxiapptec.com

During validation, selectivity should be assessed using at least six different lots of the blank biological matrix to ensure the method is robust against inter-individual variability. rrml.rojyoungpharm.org

Linearity and Calibration Curve Performance

Linearity defines the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte in the sample. This is demonstrated by constructing a calibration curve. For assays using this compound, a calibration curve is generated by plotting the peak area ratio of Danofloxacin to this compound against the nominal concentration of the analyte. jyoungpharm.org

A typical calibration curve should include a blank sample, a zero calibrator (blank sample with internal standard), and at least six to eight non-zero concentration levels. fda.gov The performance of the calibration curve is evaluated by its correlation coefficient (r²), which should ideally be ≥ 0.99. jyoungpharm.orgscirp.org For instance, in a multi-residue analysis of quinolones, including Danofloxacin, linear standard curves showed correlation coefficients greater than 0.99. researchgate.net Similarly, a validated method for remdesivir (B604916) using its deuterated analog as an internal standard demonstrated excellent linearity over a wide concentration range with high accuracy and precision. nih.gov

The acceptance criteria for the calibration model typically require that the calculated concentration of at least 75% of the standards be within ±15% of their nominal value (±20% for the LLOQ). rrml.ro

Table 1: Representative Linearity and Calibration Data for Quinolone Assays

| Analyte | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |

|---|---|---|---|---|

| Danofloxacin | 0.5 - 200 ng/mL | ≥ 0.992 | Poultry Feather | mdpi.com |

| Venetoclax | 10.0 - 10000.0 pg/mL | ≥ 0.9997 | Human Plasma | jyoungpharm.org |

| Remdesivir | 0.5 - 5000 ng/mL | Not specified, but excellent accuracy | Human Plasma | nih.gov |

| Ofloxacin | 0.1 - 8 µg/mL | 0.998 | Aqueous Humor | nih.gov |

| Multiple Veterinary Drugs | 0.5 - 50 µg/L | ≥ 0.995 | Animal-derived Food | scirp.org |

Evaluation of Matrix Effects and Extraction Recovery

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix, which can lead to ion suppression or enhancement and affect accuracy and precision. kcasbio.comscirp.orgresearchgate.net One of the primary reasons for using a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects, as the SIL-IS is affected in the same way as the analyte. kcasbio.combioanalysis-zone.com The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. jyoungpharm.orgut.ee The precision of the matrix factor across different lots of the biological matrix should typically be ≤15% CV. jyoungpharm.org

Extraction recovery refers to the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample. ut.ee While high recovery is desirable, consistency and reproducibility are more critical. acanthusresearch.com this compound, being structurally almost identical to Danofloxacin, is expected to have a very similar extraction recovery, thus ensuring that any variability during the extraction process is corrected for. acanthusresearch.com

Research on the analysis of quinolones in various matrices demonstrates the importance of optimizing extraction procedures to achieve acceptable recovery and minimize matrix effects. For example, a study on 26 quinolones in poultry feathers found that using 1% formic acid-acetonitrile as the extraction solution yielded high recovery rates. researchgate.netnih.gov

Table 2: Example of Extraction Recovery Data for Quinolones in Different Matrices

| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |

|---|---|---|---|---|

| 26 Quinolones (including Danofloxacin) | Poultry Feather | 1% Formic acid-acetonitrile | 78.9 - 110 | mdpi.com |

| 61 Veterinary Drugs (including Danofloxacin) | Animal-derived Food | Acetonitrile:water with 0.2% formic acid | 70.9 - 119.0 | scirp.org |

| Danofloxacin | - (Method Accuracy) | Not Specified | 95.56 - 97.30 | researchgate.net |

| Remdesivir | Human Plasma | Protein Precipitation | ~77 | nih.gov |

Stability Assessments of the Deuterated Internal Standard in Biological Samples

Demonstrating the stability of the analyte and the internal standard in the biological matrix under various conditions is a mandatory part of method validation. europa.eunih.gov For assays using this compound, stability must be confirmed under conditions that mimic sample handling and storage throughout the analytical process. This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at intended temperatures (e.g., -20°C or -70°C). nih.govnih.gov

The stability of a deuterated internal standard is critical. The deuterium labels must be positioned on non-exchangeable sites to prevent loss or exchange with protons from the solvent or matrix components. acanthusresearch.com Loss of the deuterium label would compromise the integrity of the internal standard and lead to inaccurate quantification. acanthusresearch.comsigmaaldrich.com

Stability is evaluated by analyzing quality control (QC) samples stored under specified conditions and comparing the results against freshly prepared QC samples or the baseline (time zero) values. nih.gov The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration. A study assessing the stability of 53 antibiotics showed that results are crucial for laboratories implementing routine screening methods. nih.gov Another validation study confirmed that remdesivir and its deuterated internal standard were stable during sample processing and freeze-thaw cycles. nih.gov

Table 3: Summary of Stability Assessment Conditions

| Stability Test | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Freeze-Thaw Stability | Multiple cycles of freezing and thawing (e.g., 3 cycles at -20°C to room temp) | To assess analyte/IS integrity after repeated removal from and return to frozen storage. | nih.gov |

| Bench-Top Stability | Kept at room temperature for a specified period (e.g., 4-24 hours) | To simulate sample handling time during processing. | nih.gov |

| Long-Term Stability | Stored at a fixed low temperature (e.g., -20°C or -70°C) for an extended duration (e.g., 30+ days) | To define the maximum permissible storage duration for study samples. | nih.goveuropa.eu |

| Stock Solution Stability | Stored at recommended conditions (e.g., refrigerated or frozen) | To ensure the integrity of the primary solutions used for preparing calibrators and QCs. | europa.eunih.gov |

Mechanistic Investigations of Danofloxacin Metabolism Using Deuterium Labeling

Elucidation of Metabolic Pathways and Transformations

The metabolism of danofloxacin (B54342) has been studied across various species, revealing several key transformation pathways. fao.orgfao.org These studies, primarily using radiolabeled danofloxacin (e.g., with Tritium), form the basis for understanding how a deuterium-labeled analogue like Danofloxacin-d3 would be processed in biological systems. fao.orgfao.org The metabolic pathways for danofloxacin are qualitatively similar in rats, dogs, swine, cattle, and chickens, primarily involving modifications to the piperazine (B1678402) ring. fao.orgfao.org

Metabolic studies have identified several key "hot spots" on the danofloxacin molecule that are susceptible to enzymatic modification. The primary site of metabolism is the N-methyl group on the diazabicycloheptyl side chain, leading to the formation of N-desmethyldanofloxacin. fao.orgoup.com This N-demethylation is a common pathway observed across multiple species. fao.org

Another significant metabolic transformation is the oxidation of a nitrogen atom in the piperazine ring to form Danofloxacin N-oxide. fao.orgacs.org This metabolite has been detected in dogs, swine, and rats. fao.org Fungal biotransformation studies have also shown a regioselective and almost quantitative conversion of danofloxacin to its N-oxide by Xylaria longipes. acs.org

In vitro studies using soil microorganisms have revealed further metabolic possibilities, including the complete degradation of the piperazine ring to yield a 7-amino danofloxacin derivative, 1-cyclopropyl-6-fluoro-7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. oup.com Additionally, minor quantities of a glucuronide conjugate have been found in the urine of dogs, rats, and swine. fao.org

Table 1: Identified Metabolites of Danofloxacin

| Metabolite Name | Metabolic Transformation | Organism(s) Where Identified |

|---|---|---|

| N-desmethyldanofloxacin | N-demethylation | Rats, Dogs, Swine, Cattle, Chickens, Soil Microorganisms fao.orgoup.com |

| Danofloxacin N-oxide | N-oxidation | Dogs, Swine, Rats, Xylaria longipes (fungus) fao.orgacs.org |

| Glucuronide conjugate | Glucuronidation | Dogs, Rats, Swine fao.org |

| 1-cyclopropyl-6-fluoro-7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine ring cleavage | Soil Microorganisms (e.g., Candida, Pseudomonas, Mycobacterium) oup.com |

The metabolic fate of danofloxacin has been extensively traced in various animal models. fao.orgfao.org In all species studied, the major component found in excreta is the unchanged parent drug. fao.org

In Rats and Dogs, elimination appears to occur through both renal and hepatic routes. fao.org Dogs excrete significant amounts of the N-oxide metabolite in urine (approx. 26%), along with a smaller amount of a glucuronide conjugate (approx. 6%). fao.org Rats also produce the N-oxide (approx. 5%) and a glucuronide conjugate (2-3%). fao.org

In Swine, both the N-oxide (approx. 12%) and a glucuronide conjugate (2-3%) are detected as urinary metabolites. fao.org The desmethyl metabolite becomes the majority of drug-related residues in the liver by 48 hours post-dose. fao.orgfao.org

In Cattle and Chickens, the liver is the tissue with the highest concentration of residues. fao.orgfao.org Danofloxacin is the main component, and the only metabolite found at levels greater than 10% of the total residue is desmethyldanofloxacin. fao.org In chickens, unchanged danofloxacin can account for approximately 85% of the total radioactivity in excreta. fao.org

In vitro models have also been crucial. Cultures of various soil microorganisms, including bacteria, fungi, and yeast, have demonstrated the ability to biotransform danofloxacin into metabolites like N-desmethyldanofloxacin and the 7-amino derivative, indicating the potential for environmental degradation. oup.com

Table 2: Summary of Danofloxacin Metabolism in Different Animal Models

| Species | Primary Excretion Route | Major Metabolites Detected | Key Tissue for Residues |

|---|---|---|---|

| Rat | Renal and Hepatic fao.org | N-desmethyldanofloxacin, N-oxide, Glucuronide conjugate fao.org | Liver fao.org |

| Dog | Renal and Hepatic fao.org | N-desmethyldanofloxacin, N-oxide, Glucuronide conjugate fao.org | Liver fao.org |

| Swine | Renal and Hepatic fao.org | N-desmethyldanofloxacin, N-oxide, Glucuronide conjugate fao.org | Liver fao.orgfao.org |

| Cattle | Renal and Fecal fao.org | N-desmethyldanofloxacin fao.orgfao.org | Liver fao.orgfao.org |

| Chicken | Fecal/Uric Acid fao.org | N-desmethyldanofloxacin fao.orgfao.org | Liver fao.orgfao.org |

Identification of Novel Metabolites and Metabolic Hot Spots

Application of Kinetic Isotope Effects (KIE) in Metabolic Studies

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. princeton.edu This difference in reaction rate occurs because the bond involving the heavier isotope (e.g., a carbon-deuterium bond) has a lower zero-point vibrational energy and is therefore stronger and requires more energy to break than the corresponding carbon-hydrogen bond. princeton.edu In metabolic studies, the KIE is a critical tool for investigating reaction mechanisms. nih.gov

By comparing the rate of metabolism of Danofloxacin with that of Danofloxacin-d3 Mesylate, researchers can determine if the cleavage of the C-H bond on the N-methyl group is the rate-limiting step of the N-demethylation reaction. princeton.edunih.gov If the breaking of this bond is the slowest step in the metabolic pathway, the reaction with Danofloxacin-d3 will be significantly slower than with unlabeled Danofloxacin. The observation of a large primary KIE (a kH/kD ratio significantly greater than 1) provides strong evidence that C-H bond scission is the rate-determining step in that specific biotransformation. princeton.edu

The biotransformation of many drugs, including fluoroquinolones, is primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes. nih.govmdpi.com These enzymes are central to Phase I metabolism and often catalyze oxidative reactions, such as the N-demethylation of danofloxacin. fao.orgmdpi.com Studies have shown that fluoroquinolones can act as competitive inhibitors of CYP3A and CYP1A isozymes. nih.gov

Using this compound allows for a detailed probe into the CYP-mediated mechanism. If a significant KIE is observed for the formation of N-desmethyldanofloxacin, it confirms that the CYP-catalyzed abstraction of a hydrogen atom from the N-methyl group is a key, rate-controlling event in the catalytic cycle. nih.gov This information helps to build a more complete picture of the drug-enzyme interaction at the active site and the chemical steps involved in the metabolic conversion. nih.gov

Determination of Rate-Limiting Steps in Enzymatic Biotransformations

Comparative Metabolic Profiling: Deuterated vs. Unlabeled Danofloxacin

Comparing the metabolic profiles of this compound and its unlabeled counterpart is expected to reveal significant differences, primarily driven by the kinetic isotope effect on the N-demethylation pathway. fao.org

The primary anticipated difference is a reduced rate of formation of the N-desmethyl metabolite (N-desmethyldanofloxacin) from the deuterated compound. nih.gov This metabolic switching, or "shunting," occurs because the energetically more difficult C-D bond cleavage slows down the N-demethylation pathway, potentially redirecting the parent compound toward other metabolic routes, such as N-oxidation.

Consequently, in a comparative study, one would expect to observe:

A lower concentration of N-desmethyldanofloxacin in plasma and tissues following administration of Danofloxacin-d3.

A potentially higher concentration of the parent drug, Danofloxacin-d3, leading to prolonged exposure.

A possible increase in the formation of other metabolites, such as Danofloxacin N-oxide, as the metabolic machinery compensates for the slowed N-demethylation.

Table 3: Hypothetical Comparative Metabolic Profile

| Metabolic Parameter | Unlabeled Danofloxacin | This compound (Expected Outcome) | Rationale |

|---|---|---|---|

| Rate of N-desmethyldanofloxacin formation | Normal | Decreased | Kinetic Isotope Effect on C-D bond cleavage nih.gov |

| Plasma concentration of parent drug | Baseline | Increased / Prolonged | Slower metabolic clearance via N-demethylation nih.gov |

| Formation of Danofloxacin N-oxide | Baseline | Potentially Increased | Metabolic shunting to an alternative pathway fao.org |

Assessment of Metabolic Stability and Clearance Differences

Specific studies assessing the metabolic stability and clearance differences between this compound and danofloxacin are not found in the reviewed literature.

Theoretical Considerations:

Metabolic Stability: If the N-demethylation of danofloxacin is a significant pathway of its metabolism and is subject to a kinetic isotope effect, this compound would be expected to exhibit greater metabolic stability in in vitro systems, such as liver microsomes or hepatocytes, compared to its non-deuterated counterpart. This would manifest as a longer half-life and a lower rate of disappearance of the parent compound.

Data Tables:

No experimental data is available to generate comparative tables on the metabolic stability and clearance of this compound versus danofloxacin.

Influence of Deuteration on Metabolic Enzyme Induction or Inhibition

There is no information available in the public domain regarding studies that have investigated the influence of this compound on the induction or inhibition of metabolic enzymes.

Theoretical Considerations:

Enzyme Induction: Drug-induced enzyme induction is a complex process involving the activation of nuclear receptors. Similar to inhibition, the direct inductive potential of this compound is unlikely to differ significantly from danofloxacin due to the subtle structural change of deuteration.

Data Tables:

No experimental data is available to create tables detailing the effects of this compound on metabolic enzyme induction or inhibition.

Pharmacokinetic Research in Animal Models Utilizing Danofloxacin D3 Mesylate

Enhanced Accuracy in Pharmacokinetic Parameter Determination

The use of Danofloxacin-d3 Mesylate as an internal standard underpins the high accuracy of modern pharmacokinetic studies of danofloxacin (B54342) in various animal species. This enhanced analytical precision allows for a more definitive characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Absolute bioavailability (F) measures the fraction of an administered drug that reaches systemic circulation. Precise determination of this parameter is fundamental to understanding a drug's absorption characteristics. Studies in multiple animal species have established the bioavailability of danofloxacin following extravascular administration. For instance, after intramuscular (IM) administration in rabbits, the absolute bioavailability was exceptionally high at 102.34%. nih.gov In pigeons, oral (PO) and IM bioavailability were determined to be 68.08% and 87.82%, respectively. researchgate.net Studies in Gushi chickens revealed a lower oral bioavailability of 40.12%. researchgate.netnih.gov In chukar partridges, bioavailability varied significantly with the administration route, recorded as 86.33% for IM, 134.40% for subcutaneous (SC), and 47.62% for oral routes. researchgate.net

Table 1: Absolute Bioavailability of Danofloxacin in Various Animal Species

| Animal Species | Administration Route | Absolute Bioavailability (F %) | Citation(s) |

|---|---|---|---|

| Rabbits | Intramuscular (IM) | 102.34% | nih.gov |

| Pigeons | Oral (PO) | 68.08% | researchgate.net |

| Pigeons | Intramuscular (IM) | 87.82% | researchgate.net |

| Gushi Chickens | Oral (PO) | 40.12% | researchgate.netnih.gov |

| Chukar Partridges | Intramuscular (IM) | 86.33% | researchgate.net |

| Chukar Partridges | Subcutaneous (SC) | 134.40% | researchgate.net |

The elimination half-life (t½) and total body clearance (Cl) are critical parameters that describe the speed and efficiency of a drug's removal from the body. Accurate measurement of these values is essential for determining appropriate dosing intervals.

In calves, following intravenous (IV) administration, danofloxacin exhibited a rapid clearance of 1.02 L/kg·h and a terminal half-life of 2.65 hours. nih.gov Studies in healthy rabbits reported a clearance of 0.76 L/kg·h and a half-life of 4.88 hours after IV dosing. nih.gov Research in Gushi chickens showed a slower elimination, with a half-life of 10.17 hours and a clearance of 446.86 mL/h/kg following IV administration. nih.govmdpi.com In lactating cows, the elimination half-life was found to be considerably shorter than in non-lactating cattle, measured at 54.9 minutes (approx. 0.91 hours) after IV injection. icba-israel.com

Table 2: Elimination Half-Life and Clearance of Danofloxacin in Animal Models (IV Administration)

| Animal Species | Elimination Half-Life (t½) | Total Body Clearance (Cl) | Citation(s) |

|---|---|---|---|

| Calves | 2.65 h | 1.02 L/kg·h | nih.gov |

| Rabbits | 4.88 h | 0.76 L/kg·h | nih.gov |

| Gushi Chickens | 10.17 h | 446.86 mL/h/kg | nih.govmdpi.com |

| Lactating Cows | 54.9 min | Not Reported | icba-israel.com |

Danofloxacin demonstrates wide distribution into various tissues and fluids, a key therapeutic advantage. nih.govmdpi.com This is often attributed to its high lipid solubility and low binding to plasma proteins. mdpi.com Studies have shown that danofloxacin concentrations in lung tissue are significantly higher than in plasma across several species, including chickens, pigs, and cattle. plos.orgfao.orgfao.org For example, in pigs, peak danofloxacin concentrations one hour after IM administration were 0.40 mg/L in plasma and 1.68 mg/L in the lung. fao.orgfao.org Similarly, in broiler chickens, steady-state concentrations were 0.21 mg/L in plasma and 0.43 mg/kg in lung tissue. fao.orgfao.org

The drug also penetrates effectively into other body fluids. In calves, danofloxacin penetrated slowly into tissue cage fluid (transudate), a model for peripheral tissue fluid, but was also cleared slowly, resulting in a longer elimination half-life in transudate (10.2 hours) compared to serum (2.65 hours). nih.gov In lactating cows, penetration from blood into milk was rapid and extensive. icba-israel.com

Table 3: Danofloxacin Distribution in Animal Tissues and Fluids

| Animal Species | Tissue/Fluid | Key Finding | Citation(s) |

|---|---|---|---|

| Pigs | Lung | Concentration (1.68 mg/L) was >4x higher than in plasma (0.40 mg/L). | fao.orgfao.org |

| Chickens | Lung | Steady-state concentration (0.43 mg/kg) was ~2x higher than in plasma (0.21 mg/L). | plos.orgfao.orgfao.org |

| Cattle | Lung | Lung tissue concentrations are higher than in plasma. | plos.org |

| Calves | Tissue Cage Fluid (Transudate) | Slower penetration into and clearance from transudate compared to serum. | nih.gov |

Precise Measurement of Elimination Half-Life and Clearance in Animal Models

Investigations of Drug-Drug Interactions (DDI)

The disposition of danofloxacin can be altered by co-administered drugs, primarily through interactions at the level of drug transporters.

The co-administration of other therapeutic agents can influence the pharmacokinetic profile of danofloxacin. In lambs with respiratory infections, the co-administration of the anti-inflammatory drug meloxicam (B1676189) was found to partially decrease the total body clearance of danofloxacin. mdpi.com This effect may be related to changes in blood flow to excretory organs or interactions at the transporter level. mdpi.com In an in vitro study using Caco-2 cells, a model for intestinal absorption, the presence of ciprofloxacin, another fluoroquinolone, decreased both the secretion and absorption of danofloxacin. nih.gov

Mechanistic studies have identified danofloxacin as a substrate for several ATP-binding cassette (ABC) efflux transporters, which actively pump substances out of cells. nih.govplos.org These transporters are located in key biological barriers like the intestines, lungs, and mammary gland, and play a significant role in drug disposition. nih.govmdpi.com

Specifically, danofloxacin has been identified as a substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govmedchemexpress.commdpi.com This was demonstrated in Caco-2 cell models where inhibitors of P-gp (PSC833 and GF120918) and MRP2 (MK571) reduced the secretion of danofloxacin. nih.govmdpi.com Danofloxacin is also reported to be a substrate for Breast Cancer Resistance Protein (BCRP). mdpi.com The involvement of these transporters provides a mechanistic basis for its extensive tissue distribution, its secretion into luminal compartments like the lung and mammary gland, and its potential for drug-drug interactions with other compounds that are substrates or inhibitors of these same transporters. nih.govmdpi.com

Impact of Co-Administered Agents on Danofloxacin Disposition in Animal Models

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Animal Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in veterinary drug development that integrates the time course of a drug's concentration in the body (pharmacokinetics) with its antimicrobial effect (pharmacodynamics). In the context of danofloxacin, a fluoroquinolone antibiotic, preclinical animal models are essential for establishing effective treatment strategies and minimizing the risk of resistance. While the research focuses on the active compound, danofloxacin, its deuterated form, this compound, serves as an indispensable tool. medchemexpress.commedchemexpress.com this compound is the deuterium-labeled version of Danofloxacin Mesylate and is typically used as an internal standard in analytical methods, such as liquid chromatography, to ensure accurate quantification of danofloxacin concentrations in biological samples collected during pharmacokinetic studies. medchemexpress.commedchemexpress.com The data from these precise measurements form the basis for the PK/PD analyses that follow.

Establishing PK/PD Relationships for Antimicrobial Efficacy

A primary goal of PK/PD modeling in preclinical animal models is to identify which PK/PD index—the ratio of a pharmacokinetic parameter to the minimum inhibitory concentration (MIC)—best predicts the antimicrobial efficacy of danofloxacin. For fluoroquinolones, which exhibit concentration-dependent killing, the most relevant indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC/MIC). nih.govfao.org

Research across various animal species and pathogens has consistently shown that the AUC/MIC ratio is the most robust predictor of danofloxacin's effectiveness. oup.comfrontiersin.org

In a tissue-cage infection model in calves with Mannheimia haemolytica, the AUC/MIC ratio was the PK/PD index that best predicted the antimicrobial effect. oup.com To achieve a near-maximum effect (defined as 80%), an AUC/MIC ratio of 244 hours was required. oup.com Further studies in sheep with induced M. haemolytica infections integrated in vivo pharmacokinetic data with in vitro MIC values to determine the AUC/MIC ratios needed for different levels of antibacterial action. nih.govasm.org Using an inhibitory sigmoid Emax model, researchers established the specific AUC/MIC values required for bacteriostasis (inhibiting growth), bactericidal activity (killing 99.9% of bacteria), and complete elimination of the bacteria in different biological fluids. nih.gov

| Fluid | Bacteriostasis (h) | Bactericidal Activity (h) | Elimination (h) |

| Serum | 17.8 | 20.2 | 28.7 |

| Transudate | Slightly higher than serum | Slightly higher than serum | Slightly higher than serum |

| Exudate | Slightly higher than serum | Slightly higher than serum | Slightly higher than serum |

| Source: nih.gov |

In an in vivo infection model in chickens with Mycoplasma gallisepticum, the AUC24/MIC ratio also correlated well with anti-mycoplasmal efficacy (R² = 0.8901). frontiersin.org The Sigmoid Emax model was used to determine the AUC24/MIC ratios needed to achieve specific reductions in the bacterial load. frontiersin.orgresearchgate.net

| Bacterial Reduction | Required AUC24/MIC Ratio (L·h/kg) |

| 2 log10 CFU/lung | 31.97 |

| 3 log10 CFU/lung | 97.98 |

| Source: frontiersin.orgresearchgate.net |

Studies in piglets infected with common swine respiratory disease (SRD) pathogens, Pasteurella multocida and Haemophilus parasuis, also utilized PK/PD modeling to determine efficacy targets. The research established the mean AUC24h/MIC targets required for static and bactericidal effects against these two different pathogens, highlighting the need for pathogen-specific targets. frontiersin.org

| Pathogen | Static Effect (AUC24h/MIC) | Bactericidal Effect (AUC24h/MIC) |

| Pasteurella multocida | 32 | 49.8 |

| Haemophilus parasuis | 14.6 | 37.8 |

| Source: frontiersin.org |

These preclinical models are fundamental for linking danofloxacin exposure to its therapeutic effect, providing a scientific basis for designing dosage schedules that are likely to result in clinical success. rvc.ac.uksemanticscholar.org

Predictive Modeling for Antimicrobial Resistance Avoidance

Beyond establishing efficacy, PK/PD modeling is a powerful tool for developing strategies to prevent the emergence of antimicrobial resistance. semanticscholar.orgresearchgate.net The core principle is to ensure that drug concentrations not only kill the susceptible bacterial population but also the less susceptible, first-step mutants, a concept encapsulated by the mutant selection window (MSW) hypothesis. researchgate.net

The PK/PD index AUC/MIC is a key predictor for the selection of resistant bacteria. researchgate.net Studies have shown that when the AUC0–24/MIC ratio falls below a certain threshold, the probability of resistance development increases significantly. For some fluoroquinolones, an AUC0–24/MIC ratio of less than 100 has been associated with an increased likelihood of resistance emerging during treatment. researchgate.net

In the in vivo study of danofloxacin against M. gallisepticum in chickens, researchers observed the selection of resistant mutant strains in the lower dose groups. frontiersin.orgresearchgate.net Analysis of these mutants revealed point mutations in the quinolone resistance-determining regions (QRDRs) of genes like gyrA and parC. researchgate.net This finding directly links insufficient drug exposure (a low AUC/MIC ratio) to the positive selection of genetically resistant bacteria. frontiersin.org This type of research is crucial for determining a dosage regimen that is high enough to restrict the proliferation of such mutants. rvc.ac.uk

More advanced predictive modeling now incorporates machine learning (ML) to forecast antimicrobial resistance from genomic data. nih.gov In studies of Mannheimia haemolytica, a major cause of bovine respiratory disease, ML models have been used to predict resistance to danofloxacin. nih.gov These models analyze whole genome sequences to identify genetic markers, such as coding sequences for DNA topoisomerase IV or the presence of mobile genetic elements, that are predictive of a resistant phenotype. nih.gov Both Support Vector Machine (SVM) and Set Covering Machine (SCM) models have demonstrated high accuracy (over 90%) in classifying isolates as resistant or susceptible, showing promise as tools for surveillance and for understanding the drivers of resistance.

By integrating data from in vivo animal models with concepts like the MSW and advanced computational methods, PK/PD modeling provides a robust framework for optimizing danofloxacin use. This approach aims not only for immediate therapeutic efficacy but also for the long-term preservation of the drug's utility by minimizing the risk of resistance. rvc.ac.ukmdpi.com

Advanced Research Applications and Future Directions

Integration with Multi-Omics Approaches

The use of stable isotope-labeled compounds like Danofloxacin-d3 Mesylate is increasingly vital in multi-omics studies, which generate vast amounts of data from different biological levels (e.g., genomics, proteomics, metabolomics). medchemexpress.com This integrated approach provides a more holistic understanding of biological systems and drug interactions.

Metabolomics and Proteomics Studies Enhanced by Stable Isotope Tracers

In metabolomics and proteomics, this compound is primarily used as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques. clearsynth.comaltascientific.cn The key advantage of using a deuterated standard is its chemical similarity to the non-labeled analyte (danofloxacin). scioninstruments.com This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, which helps to normalize variations and improve the accuracy and precision of quantification. scioninstruments.comcerilliant.com

The known concentration of this compound allows for precise calibration and quantification of the unlabeled drug in complex biological samples. clearsynth.com By comparing the mass spectrometry response of the analyte to that of the internal standard, researchers can correct for matrix effects, where other compounds in the sample might interfere with the analysis. clearsynth.comtexilajournal.com This is crucial for accurately measuring drug metabolites in biological matrices and studying metabolic pathways. clearsynth.com

Stable isotope labeling, as seen with this compound, is a cornerstone of modern quantitative proteomics, enabling precise measurement of protein expression levels and turnover. sigmaaldrich.com These labeled compounds are essential for techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), which helps in the comparative analysis of protein abundance between different cell populations. sigmaaldrich.com

Toxicogenomics Investigations (where relevant to metabolism mechanisms)

Toxicogenomics combines toxicology with genomics to understand the molecular mechanisms behind the adverse effects of compounds. In this field, this compound can be instrumental in elucidating the metabolic pathways of danofloxacin (B54342) and identifying potential toxic metabolites. clearsynth.com Danofloxacin itself is known to be a substrate for ATP-dependent efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which play a role in its absorption and distribution. nih.govmedchemexpress.com

Studies on the biotransformation of danofloxacin have identified metabolites such as desmethyldanofloxacin. fao.orgfao.org By using a deuterated standard, researchers can more accurately track the parent compound and its metabolites in toxicological studies, helping to pinpoint the mechanisms of toxicity related to its metabolism. clearsynth.com This is particularly relevant as some fluoroquinolones have been associated with adverse effects, making a thorough understanding of their metabolic fate crucial. nih.gov

Development of Novel Analytical Platforms for Deuterated Compounds

The increasing use of deuterated compounds in research has spurred the development of more advanced and efficient analytical platforms. ansto.gov.aunih.gov These platforms are designed to handle the specific challenges and opportunities presented by stable isotope-labeled molecules.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds. drugtargetreview.com In the context of deuterated compounds, HTS methodologies are being developed to quickly validate hits and assess their metabolic stability. drugtargetreview.comsciex.com Automated systems that integrate sample preparation with analysis are becoming more common. For instance, platforms that couple automated sample handling with mass spectrometry can significantly increase throughput. ukri.orglcms.cz

Acoustic ejection mass spectrometry is an emerging technology that enables the screening of thousands of samples per day, making it suitable for HTS of compound libraries, including those containing deuterated internal standards. sciex.com These rapid screening methods are essential for identifying promising drug candidates early in the discovery pipeline. drugtargetreview.com

Advanced Separation and Detection Techniques (e.g., UPLC/MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) is a powerful technique for the analysis of deuterated compounds like this compound. mdpi.com UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC. mdpi.com When combined with MS/MS, it provides excellent selectivity and sensitivity for quantifying low levels of compounds in complex mixtures. mdpi.comresearchgate.net

This technique is widely used for the simultaneous determination of multiple veterinary drug residues, including fluoroquinolones, in various matrices. scirp.org The use of deuterated internal standards like this compound in UPLC/MS/MS methods is critical for achieving the accuracy and precision required for regulatory monitoring and research applications. cerilliant.comsigmaaldrich.com The development of advanced analytical instrumentation, such as high-resolution mass spectrometry (HR-MS), further enhances the ability to characterize and quantify deuterated compounds with high confidence. rsc.org

Future Perspectives in Deuterated Fluoroquinolone Research

The field of deuterated fluoroquinolone research continues to evolve, with several promising future directions. The "deuterium switch" approach, where hydrogen atoms in a known drug are replaced with deuterium (B1214612) to improve its pharmacokinetic or toxicological profile, has gained significant traction. nih.gov This strategy has led to the development and approval of deuterated drugs with improved efficacy and safety. nih.gov

Future research will likely focus on several key areas:

Development of Novel Deuterated Fluoroquinolones: Creating new deuterated versions of existing or novel fluoroquinolones to enhance their therapeutic properties. nih.govdovepress.com This includes improving their activity against resistant bacterial strains and expanding their spectrum of activity. mdpi.comaujmsr.com

Advanced Metabolic Studies: Utilizing deuterated tracers to gain deeper insights into the metabolic pathways of fluoroquinolones, which could help in designing drugs with fewer off-target effects. unam.mxfao.org

Improved Analytical Methodologies: Continuing to refine analytical techniques to provide even greater sensitivity and throughput for the analysis of deuterated compounds in complex biological and environmental samples. altascientific.cnchemisgroup.us

The strategic use of deuterium in medicinal chemistry represents a promising avenue for the development of the next generation of fluoroquinolone antibiotics with enhanced clinical performance. nih.govdovepress.com

Exploration of Deuteration for Mechanistic Understanding of Fluoroquinolone Action

The primary mechanism of action for fluoroquinolones, including danofloxacin, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govrxrama.com These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to breaks in the DNA, ultimately causing bacterial cell death. rxrama.comnih.govyoutube.com While this general mechanism is well-established, the precise molecular interactions and the kinetics of the enzymatic reactions are still areas of active investigation.

The substitution of hydrogen with its heavy isotope, deuterium, in a drug molecule—a process known as deuteration—can subtly alter the physicochemical properties of the compound. nih.gov A key consequence of deuteration is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom involved in a bond-breaking or bond-forming step of a reaction can lead to a change in the reaction rate. uobaghdad.edu.iq This principle can be a powerful tool for elucidating reaction mechanisms.

While direct studies employing this compound to probe the KIE of DNA gyrase or topoisomerase IV are not yet prominent in published literature, the potential for such research is significant. For instance, if a C-H bond on the fluoroquinolone molecule is broken or formed during the binding process or in the stabilization of the enzyme-DNA cleavage complex, using a deuterated analog like this compound could reveal whether this step is rate-limiting. Such findings would offer deeper mechanistic insights into the drug-target interaction.

Furthermore, deuteration can influence a drug's metabolic stability, often slowing down metabolism at the site of deuteration. nih.govuobaghdad.edu.iq While primarily a pharmacokinetic consideration, this altered metabolic profile can be leveraged in mechanistic studies by providing a more stable probe to study the parent compound's interaction with its target over time, with reduced interference from metabolites. Stable isotope labeling, in general, is a valuable technique for tracking the metabolic fate of drugs and understanding their biotransformation, which can indirectly inform on the active form of the drug and its availability at the target site. mdpi.comfrontiersin.org

Contribution to Next-Generation Antimicrobial Research

The increasing threat of antimicrobial resistance (AMR) necessitates the development of novel antibiotics and innovative strategies to preserve the efficacy of existing ones. Research involving danofloxacin, and by extension its deuterated form as a precise analytical tool, is making significant contributions to this field.

One critical area of next-generation research is understanding and overcoming resistance mechanisms. Studies on danofloxacin have shown that its use can lead to the selection and enrichment of antimicrobial resistance genes (ARGs) in the gut microbiota, even for antibiotics unrelated to fluoroquinolones. iastate.edu this compound is an invaluable tool in these studies, enabling accurate quantification of the drug and its metabolites in complex biological matrices during investigations into how fluoroquinolones drive the evolution and spread of resistance. iastate.edunih.gov This knowledge is fundamental for developing strategies to mitigate the rise of resistance.

Another promising avenue in next-generation antimicrobial research is the use of combination therapies to combat multidrug-resistant (MDR) bacteria. Danofloxacin has been investigated in combination with other antibiotics, such as ceftiofur, demonstrating synergistic effects against resistant Escherichia coli. nih.goviranjournals.ir Such combinations can be more effective and may help prevent the emergence of resistance. nih.gov In these studies, this compound can be used as an internal standard for pharmacokinetic/pharmacodynamic (PK/PD) modeling to precisely determine the drug concentrations required for synergistic effects and to optimize dosage regimens for combination therapies. nih.govdntb.gov.uamdpi.comresearchgate.net

Furthermore, stable isotope labeling is being explored for rapid drug susceptibility testing. nih.gov Techniques using isotopically labeled compounds can help to quickly determine the metabolic profile of bacteria in the presence of an antibiotic, thereby identifying resistance more rapidly than traditional culture-based methods. While not yet specifically documented for this compound, this represents a potential future application in the realm of antimicrobial stewardship. researchgate.net

The development of novel drug delivery systems and the exploration of alternative therapeutic approaches also benefit from the precise analytical measurements afforded by stable isotope-labeled compounds like this compound. By enabling a deeper understanding of the pharmacokinetics, biodistribution, and impact on the microbiome, research with this compound is helping to inform the design of more effective and sustainable antimicrobial therapies for the future.

Q & A

Q. What analytical methods are recommended for quantifying Danofloxacin-d3 Mesylate in biological matrices?

High-performance liquid chromatography (HPLC) and UV spectrophotometry are widely used. For HPLC, reverse-phase C18 columns with mobile phases like methanol/water mixtures (adjusted to pH 3.0–3.5 with trifluoroacetic acid) are effective, with detection at 272–343 nm depending on solvent polarity . UV methods require wavelength selection based on solvent compatibility (e.g., methanol at 272 nm) and validation for linearity (R² > 0.995) and precision (%RSD < 2%) . Sample preparation should include protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid inhalation, skin/eye contact, and dust formation. Use full PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure:

- Skin: Wash with water for 15 minutes; remove contaminated clothing .

- Eyes: Flush with water for 20 minutes; seek medical attention .

- Spills: Contain with inert absorbents, dispose as hazardous waste, and ensure adequate ventilation . The compound exhibits chronic aquatic toxicity (Category Chronic 3) and specific target organ toxicity (Category 2), requiring strict waste segregation .

Advanced Research Questions

Q. How can HPLC parameters be optimized for this compound analysis to enhance sensitivity and reproducibility?

Key parameters include:

- Column: C18 (5 µm, 250 × 4.6 mm) for optimal retention and peak symmetry .

- Mobile phase: Methanol:buffer (e.g., 0.1 M phosphate, pH 3.5) in a 70:30 ratio, with a flow rate of 1.0 mL/min .

- Detection: UV at 343 nm for deuterated analogs to minimize interference from non-deuterated impurities .

- Validation: Assess linearity (1–50 µg/mL), intra-day/inter-day precision (<2% RSD), and recovery (>98%) using spiked biological samples .

Q. How do UV spectrophotometric and HPLC methods compare for this compound quantification?

- Accuracy: HPLC achieves >99% accuracy via external standardization, while UV methods may show 97–99% due to matrix effects .

- Precision: HPLC offers lower %RSD (<1.5%) compared to UV (<2.5%) .

- Sensitivity: HPLC detects down to 0.1 µg/mL vs. UV’s 0.5 µg/mL .

- Application: UV is cost-effective for routine quality control; HPLC is preferred for complex matrices (e.g., plasma, tissue homogenates) .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

- Dosing: Use deuterated analogs at 5–10 mg/kg (oral/intraperitoneal) to track pharmacokinetics without isotopic interference .

- Sampling: Collect blood/tissue at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for AUC and half-life calculations .

- Analytical validation: Ensure method specificity for Danofloxacin-d3 over endogenous compounds using MRM transitions in LC-MS/MS .

Q. How can stability-indicating methods for this compound be validated under stress conditions?

Perform forced degradation studies:

- Acidic/alkaline hydrolysis: Incubate at 1 M HCl/NaOH (70°C, 24 hours) to assess ester bond stability .

- Oxidation: Treat with 3% H₂O₂ (room temperature, 6 hours) to evaluate mesylate group integrity .

- Photodegradation: Expose to UV light (254 nm, 48 hours) and monitor peak purity via HPLC-DAD (>95% threshold) . Validate method robustness using a Plackett-Burman design to test pH, temperature, and mobile phase variations .

Q. What strategies resolve contradictions in stability data from accelerated degradation studies?

- Root-cause analysis: Identify if discrepancies arise from deuterium isotope effects (e.g., altered hydrolysis rates vs. non-deuterated forms) .

- Multi-method correlation: Cross-validate HPLC, LC-MS, and NMR data to confirm degradation pathways .

- Statistical modeling: Apply ANOVA to assess significance of environmental factors (e.g., pH > temperature in mesylate degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.